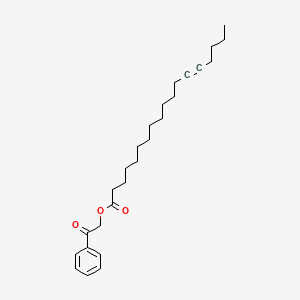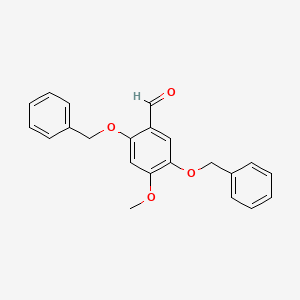
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde is an organic compound with the molecular formula C22H20O4 It is characterized by the presence of two benzyloxy groups and a methoxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-4-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methyl iodide in the presence of a base like sodium hydride.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2,5-Bis(benzyloxy)-4-methoxybenzoic acid.
Reduction: 2,5-Bis(benzyloxy)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of polymers and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(benzyloxy)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(benzyloxy)benzaldehyde: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzaldehyde: Lacks the benzyloxy groups, reducing its potential for forming complex structures.
2,5-Dimethoxybenzaldehyde: Lacks the benzyloxy groups, limiting its applications in polymer synthesis.
Uniqueness
2,5-Bis(benzyloxy)-4-methoxybenzaldehyde is unique due to the combination of benzyloxy and methoxy groups, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science.
Propiedades
Número CAS |
89635-08-5 |
|---|---|
Fórmula molecular |
C22H20O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-methoxy-2,5-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H20O4/c1-24-21-13-20(25-15-17-8-4-2-5-9-17)19(14-23)12-22(21)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Clave InChI |
VWZODQRGVJVSTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


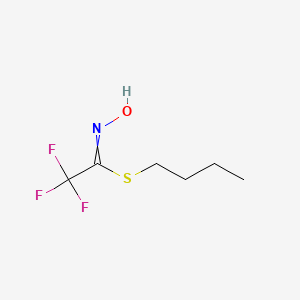
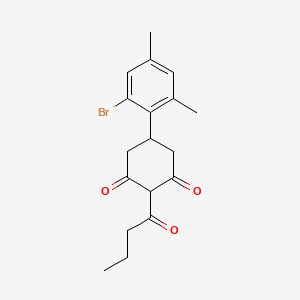

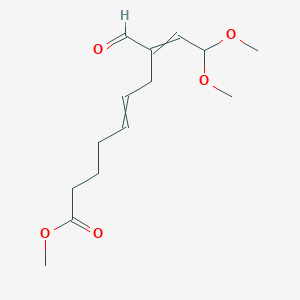
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
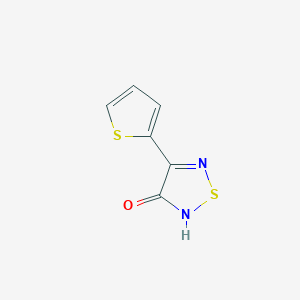
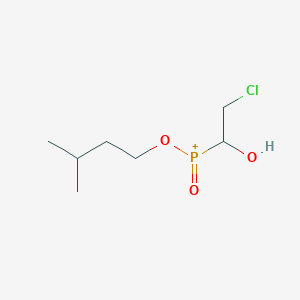
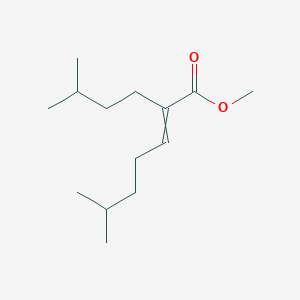
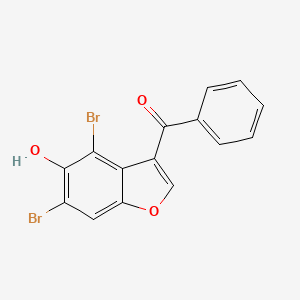
![2-Amino-4-[(ethylamino)methyl]benzene-1-sulfonic acid](/img/structure/B14389873.png)
![1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]](/img/structure/B14389890.png)

